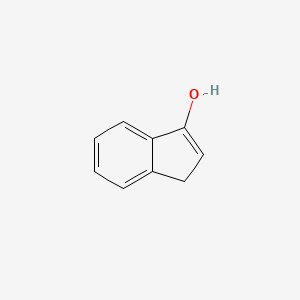
3-Hydroxyindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyindene: is an organic compound with the molecular formula C9H8O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the third carbon of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyindene can be synthesized through several methods. One common approach involves the Norrish type II photoelimination of 2-Methoxyindan-1-one. This reaction is carried out under specific conditions, including the presence of dilute aqueous perchloric acid, sodium hydroxide, acetic acid buffer, and ammonia buffer solutions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of catalysts, controlled reaction environments, and purification processes to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyindene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
3-Hydroxyindene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Materials Science: The compound is used in developing new materials with specific properties, such as polymers and resins.
Pharmaceuticals: Research explores its potential as a building block for drug development, particularly in creating compounds with biological activity.
Solar Cells: Derivatives of this compound are investigated for use in organic solar cells, where they act as electron acceptors.
Mechanism of Action
The mechanism of action of 3-Hydroxyindene involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in different chemical environments, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Indene: The parent compound of 3-Hydroxyindene, lacking the hydroxyl group.
2-Hydroxyindene: A positional isomer with the hydroxyl group attached to the second carbon.
1-Hydroxyindene: Another isomer with the hydroxyl group on the first carbon.
Uniqueness: this compound is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and potential applications. This positional difference can lead to variations in physical properties, reactivity, and suitability for different applications compared to its isomers.
Properties
CAS No. |
53820-83-0 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3H-inden-1-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6,10H,5H2 |
InChI Key |
BIZNWUYJZTURFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















